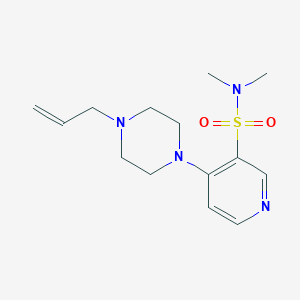![molecular formula C19H15ClN2O3S2 B215395 N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215395.png)
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as CB-MsPh-3-PS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which have been widely used in the development of drugs for various diseases.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation. It also reduces the levels of inflammatory mediators, such as COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its high potency and specificity towards cancer cells and inflammation. It has also been found to have low toxicity towards normal cells. However, one of the limitations of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to develop new methods for synthesizing N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide with improved solubility and potency. Additionally, the development of new analogs of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide could lead to the discovery of even more potent and specific compounds for therapeutic use.
Synthesemethoden
The synthesis of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 4-chlorobenzoyl chloride with 4-methylthiophenol in the presence of a base to form 4-(4-methylphenylthio)benzoyl chloride. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of a base to form N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory and analgesic effects.
Eigenschaften
Produktname |
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide |
|---|---|
Molekularformel |
C19H15ClN2O3S2 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
4-chloro-N-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylbenzamide |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-13-2-8-16(9-3-13)26-17-10-11-21-12-18(17)27(24,25)22-19(23)14-4-6-15(20)7-5-14/h2-12H,1H3,(H,22,23) |
InChI-Schlüssel |
XJHGOPIXUAUOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)
![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)

![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)
![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)
